2,4,5-Trimethylthiazole is a heterocyclic compound with a characteristic roasted meat aroma. [, , , ] It is found naturally in various cooked foods [] and is also synthesized for use as a flavoring agent. [, ] Beyond its culinary applications, 2,4,5-Trimethylthiazole has garnered scientific interest for its role in chemical ecology [], particularly in nematode behavior [], and as a potential area repellent for rodents. [] Additionally, it serves as a valuable tool in studying olfactory systems and stress responses in animal models. [, , , , ]
Synthesis Analysis
Reaction of 3-hydroxy-2-butanone with ammonium sulfide: This reaction, studied at various temperatures (25-150°C), yields 2,4,5-trimethyloxazole, 2,4,5-trimethyl-3-oxazoline, 2,4,5-trimethylthiazole, and 2,4,5-trimethyl-3-thiazoline. [] Intermediate compounds such as 2-(1-hydroxyethyl)-2,4,5-trimethyl-3-oxazoline and 2-(1-mercaptoethyl)-2,4,5-trimethyl-3-thiazoline are also formed at lower temperatures (25°C). []
Reaction of 2,4,5-trimethylthiazole with benzoyl chloride: This reaction, conducted in acetonitrile-triethylamine, yields (Z)-2-(2,4,5-trimethylthiazol-2-yl)-1-phenylvinyl benzoate. [] Base hydrolysis of this compound further produces (Z)-2-(2,4,5-trimethylthiazol-2-yl)-1-phenylethenol, which exists in both keto and enol tautomeric forms. [] These tautomers serve as starting materials for synthesizing various fused-ring heterocycles. []
Reaction of cysteine with alanine-xylose Amadori compound (AX-ARP): During the thermal processing of AX-ARP, the addition of cysteine promotes the formation of 2,4,5-Trimethylthiazole, particularly at higher temperatures and alkaline conditions. []
Molecular Structure Analysis
2,4,5-Trimethylthiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom in the ring. [, , ] The molecule possesses three methyl groups at the 2, 4, and 5 positions of the ring. [, , ]
Mechanism of Action
Rodent repellency: While the exact mechanism remains unclear, studies suggest that 2,4,5-Trimethylthiazole may act as a synthetic predator cue, eliciting avoidance behavior in rats. [] This effect could be attributed to its sulfurous odor, mimicking natural predator scents. []
Flavoring agent: 2,4,5-Trimethylthiazole contributes to the desirable roasted meat flavor in food due to its inherent sensory properties. []
Physical and Chemical Properties Analysis
Appearance: Colorless to pale yellow liquid [, ]
Odor: Roasted, nutty, meaty aroma [, , , ]
Solubility: Soluble in alcohol [, ]
Applications
Food Industry: 2,4,5-Trimethylthiazole is primarily used as a flavoring agent in various food products due to its potent roasted meat aroma. [, ]
Pest Control: Research indicates potential for 2,4,5-Trimethylthiazole as an area repellent against rodents, particularly Rattus rattus. [] Studies demonstrate its effectiveness in reducing food consumption and preventing damage to stored grains. []
Olfactory Research: 2,4,5-Trimethylthiazole serves as a model odorant in studying the dynamics of odorant binding to odor-binding proteins (OBPs) in olfactory systems. []
Stress Research: 2,4,5-Trimethylthiazole is utilized as a predator odor to induce stress responses in animal models, particularly rodents, allowing for the investigation of stress-related pathways and behaviors. [, , , ]
Chemical Ecology: 2,4,5-Trimethylthiazole, alongside other volatile compounds, is studied for its role in nematode chemosensation and chemotaxis. []
Related Compounds
2-Furfural
Relevance: 2-Furfural, like 2,4,5-trimethylthiazole, is a five-membered heterocyclic compound. While 2,4,5-trimethylthiazole has a thiazole ring with a sulfur atom, 2-furfural possesses a furan ring with an oxygen atom. The study examined the photooxidation reactivity of both compounds, revealing that 2-ethylfuran exhibits greater susceptibility to photooxidation than 2-furfural. []
2-Acetylfuran
Relevance: 2-Acetylfuran shares a structural similarity with 2,4,5-trimethylthiazole, both having a five-membered heterocyclic ring. The key difference lies in the heteroatom and substituents: 2-acetylfuran possesses a furan ring with an oxygen atom and an acetyl group, whereas 2,4,5-trimethylthiazole has a thiazole ring with a sulfur atom and three methyl groups. The research explored their photooxidation reactivity, indicating that 2-ethylfuran exhibits higher reactivity compared to 2-acetylfuran. []
5-(Hydroxymethyl)-2-furfural (HMF)
Relevance: HMF, similar to 2,4,5-trimethylthiazole, participates in the Maillard reaction, contributing to food flavors. They differ structurally: HMF has a furan ring with an oxygen atom and a hydroxymethyl group, whereas 2,4,5-trimethylthiazole contains a thiazole ring with a sulfur atom. The study compared the photooxidation susceptibility of both compounds, finding that 2-ethylfuran is more reactive than HMF. []
2-Ethylthiophene
Relevance: 2-Ethylthiophene, like 2,4,5-trimethylthiazole, belongs to the five-membered heterocyclic compounds containing a sulfur atom. 2-Ethylthiophene has a thiophene ring, while 2,4,5-trimethylthiazole has a thiazole ring with an additional nitrogen atom. Both compounds were studied for their reactivity with singlet oxygen, with 2-ethylpyrrole being the most reactive among the tested compounds, followed by 2-ethylfuran and 2-ethylthiophene. []
2-Formylthiophene
2-Acetylthiophene
2-Ethylpyrrole
Relevance: 2-Ethylpyrrole, similar to 2,4,5-trimethylthiazole, belongs to the five-membered heterocyclic compounds. While both possess a nitrogen atom in the ring, 2-ethylpyrrole contains a pyrrole ring, and 2,4,5-trimethylthiazole has a thiazole ring with an additional sulfur atom. The research investigated their photooxidation reactivity, revealing that 2-ethylpyrrole is the most reactive among the tested compounds. []
2-Formylpyrrole
2-Acetylpyrrole
2,4,5-Trimethyloxazole
Relevance: 2,4,5-Trimethyloxazole is structurally very similar to 2,4,5-trimethylthiazole. The only difference is the heteroatom in the five-membered ring: 2,4,5-trimethyloxazole contains an oxygen atom, while 2,4,5-trimethylthiazole contains a sulfur atom. In one study, the formation of both compounds was investigated during the reaction of 3-hydroxy-2-butanone and ammonium sulfide. []
2,4,5-Trimethyl-3-oxazoline
Relevance: 2,4,5-Trimethyl-3-oxazoline is structurally related to 2,4,5-trimethylthiazole. The primary difference lies in the presence of a saturated carbon atom in the oxazoline ring, unlike the fully unsaturated thiazole ring in 2,4,5-trimethylthiazole. Additionally, 2,4,5-trimethyl-3-oxazoline contains an oxygen atom in the ring, while 2,4,5-trimethylthiazole has a sulfur atom. Both compounds were identified in the reaction of 3-hydroxy-2-butanone and ammonium sulfide. []
2,4,5-Trimethyl-3-thiazoline
Relevance: 2,4,5-Trimethyl-3-thiazoline is very similar in structure to 2,4,5-trimethylthiazole. The main difference lies in the presence of a saturated carbon atom in the thiazoline ring of 2,4,5-trimethyl-3-thiazoline, unlike the entirely unsaturated thiazole ring in 2,4,5-trimethylthiazole. Both compounds were formed during the reaction of 3-hydroxy-2-butanone and ammonium sulfide. []
Tetramethylpyrazine
Relevance: Although structurally different from 2,4,5-trimethylthiazole, tetramethylpyrazine was a significant product in the reaction of 3-hydroxy-2-butanone and ammonium sulfide, particularly at temperatures exceeding 100°C. This reaction also produced 2,4,5-trimethylthiazole and other related compounds. []
2,3-Butanedione (Diacetyl)
Relevance: Although not structurally related to 2,4,5-trimethylthiazole, 2,3-butanedione plays a crucial role in the competitive formation of pyrazines. Studies demonstrate that the presence of cysteine influences the formation of both 2,3-butanedione and pyrazines. Specifically, cysteine inhibits 2,3-butanedione formation while promoting pyrazine formation. This competitive interaction is relevant to understanding the impact of cysteine on flavor compound generation, which includes 2,4,5-trimethylthiazole. []
Glycine
Relevance: While not structurally similar to 2,4,5-trimethylthiazole, glycine significantly impacts the Maillard reaction, affecting flavor compound generation. Studies show that adding glycine to a glucose-cysteine Maillard reaction system influences the formation of meat flavor compounds, including 2,4,5-trimethylthiazole. []
Cysteine
Relevance: Although not structurally related to 2,4,5-trimethylthiazole, cysteine is vital in the Maillard reaction. Studies indicate that adding cysteine to a glucose-cysteine Maillard reaction system affects the formation of meat flavor compounds, including 2,4,5-trimethylthiazole. [] Notably, cysteine plays a crucial role in the competitive formation of 2,3-butanedione and pyrazines, ultimately impacting the overall flavor profile. []
Properties
CAS Number
13623-11-5
Product Name
2,4,5-Trimethylthiazole
IUPAC Name
2,4,5-trimethyl-1,3-thiazole
Molecular Formula
C6H9NS
Molecular Weight
127.21 g/mol
InChI
InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3
InChI Key
BAMPVSWRQZNDQC-UHFFFAOYSA-N
SMILES
CC1=C(SC(=N1)C)C
Solubility
Soluble in organic solvents Miscible at room temperature (in ethanol)
Synonyms
2,4,5-trimethylthiazole
Canonical SMILES
CC1=C(SC(=N1)C)C
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